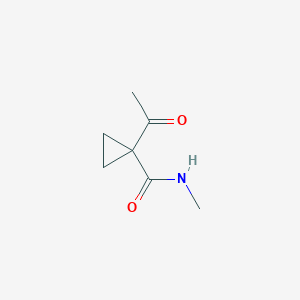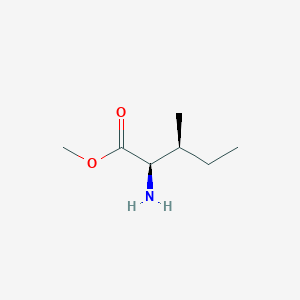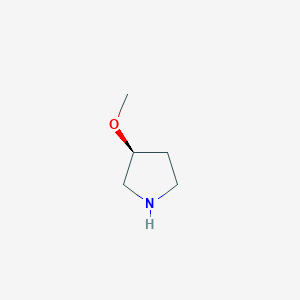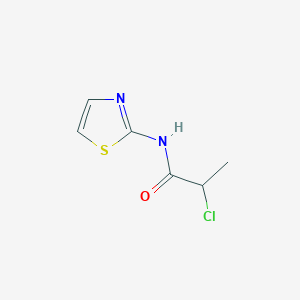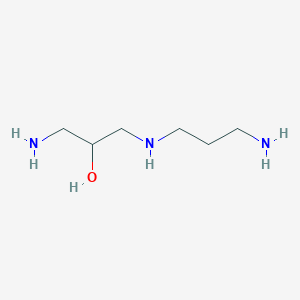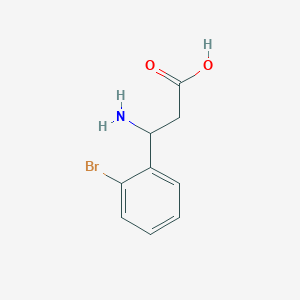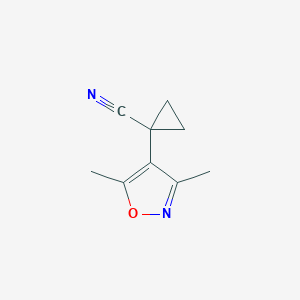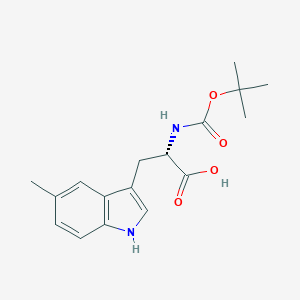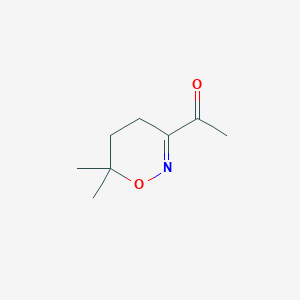
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone, also known as DMDOE, is a chemical compound with a molecular formula of C9H15NO2. It is a colorless liquid with a fruity odor and is primarily used in scientific research applications. DMDOE is a versatile compound that has been studied extensively for its potential as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Wirkmechanismus
The mechanism of action of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone is not well understood. However, it is believed to act as an electrophile in organic reactions, reacting with nucleophiles such as alcohols and amines to form new compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone. However, it has been shown to be non-toxic and non-irritating to the skin and eyes in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone is its versatility as a reagent in organic synthesis. It has been used in a wide range of reactions to prepare various derivatives. However, one limitation is that it is a relatively expensive compound, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone. One area of interest is the development of new derivatives with potential applications in drug discovery. 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone could also be used as a starting material for the preparation of new chiral ligands for asymmetric catalysis. Additionally, further research is needed to understand the mechanism of action of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone and its potential applications in organic synthesis.
Synthesemethoden
The synthesis of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone involves the reaction of 3,4-dihydro-2H-pyran with methyl vinyl ketone in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds via an electrophilic addition mechanism to yield 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone in high yields.
Wissenschaftliche Forschungsanwendungen
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone has been extensively studied for its potential as a reagent in organic synthesis. It has been used as a starting material for the preparation of various derivatives, including chiral oxazolines, which have been used as ligands in asymmetric catalysis. 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone has also been used in the synthesis of α-amino acid derivatives, which have potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
122277-35-4 |
|---|---|
Produktname |
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
1-(6,6-dimethyl-4,5-dihydrooxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-6(10)7-4-5-8(2,3)11-9-7/h4-5H2,1-3H3 |
InChI-Schlüssel |
PEFCIJCFOHVUFH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC(CC1)(C)C |
Kanonische SMILES |
CC(=O)C1=NOC(CC1)(C)C |
Synonyme |
Ethanone, 1-(5,6-dihydro-6,6-dimethyl-4H-1,2-oxazin-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



